molecular formula C5H7NO4 B033568 (S)-3-methyl-2-oxooxazolidine-5-carboxylic acid CAS No. 107717-00-0

(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid

Cat. No.: B033568
CAS No.: 107717-00-0
M. Wt: 145.11 g/mol
InChI Key: KFZMXZYYLLBOKN-VKHMYHEASA-N
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Description

(S)-3-Methyl-2-oxooxazolidine-5-carboxylic acid is a chiral heterocyclic compound featuring an oxazolidine core—a five-membered ring containing both oxygen and nitrogen atoms. The molecule is substituted with a methyl group at position 3, a ketone group at position 2, and a carboxylic acid moiety at position 4. Its stereochemical configuration (S) at the chiral center may influence its biological activity and interaction with enzymes or receptors.

Properties

IUPAC Name

(5S)-3-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-6-2-3(4(7)8)10-5(6)9/h3H,2H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMXZYYLLBOKN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Chiral Starting Materials

Starting with enantiomerically pure L-serine derivatives ensures retention of the (S)-configuration. For instance, L-serine methyl ester hydrochloride reacts with DMDTC to yield exclusively the (S)-enantiomer.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard tools:

Table 1: NMR Data for this compound

Proton/CarbonChemical Shift (δ, ppm)Multiplicity
H-54.22Multiplet
H-44.16Multiplet
C=O (C2)173.90-
C=O (C5)158.90-

Data adapted from CN111808040A and ACS Omega.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound

MethodSolventYield (%)Purity (%)Environmental Impact
Classical (Triphosgene)Dioxane8.5–6290–95High
Green (DMDTC/H₂O)Water>86>98Low

The green method outperforms classical approaches in yield and sustainability.

Industrial-Scale Production Considerations

For large-scale synthesis, the water-based method is preferred due to:

  • Cost-Effectiveness : Reduced solvent waste and lower purification costs.

  • Safety : Avoids toxic reagents like triphosgene.

  • Scalability : Reactions at ambient temperature (5–35°C) simplify process control .

Chemical Reactions Analysis

Types of Reactions

(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of oxazolidines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce oxazolidines.

Scientific Research Applications

(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-methyl-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to changes in their activity. The chiral center at the 3-methyl position can also influence the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Key Observations :

  • Oxazolidine vs. The pyrrolidine derivative in features an aromatic substituent (5-chloro-2-hydroxyphenyl), which may contribute to antioxidative activity through radical scavenging.
  • Substituent Effects : The methyl group in the oxazolidine compound could increase lipophilicity, while the chlorine and hydroxyl groups in the pyrrolidine analog may enhance solubility and electronic interactions.

Physicochemical Properties

Limited data from the evidence allow partial comparisons of physical properties.

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability Reference
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid Not reported Moderate in polar solvents Sensitive to oxidation
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Not reported High in aqueous acidic conditions Stabilized by aromatic hydroxyl group

Key Observations :

  • The pyrazole-isoxazole compound’s solubility in polar solvents suggests applicability in aqueous formulations, while its sensitivity to oxidation may require inert storage conditions .

Biological Activity

(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid is a compound of significant interest in biochemistry and pharmacology due to its structural properties and biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxazolidine ring, which contributes to its biological activity. The compound has the following molecular formula:

  • Molecular Formula : C6H9NO3
  • Molecular Weight : 143.14 g/mol

The structure includes a carboxylic acid group, which is crucial for its interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. It has been shown to affect metabolic pathways related to amino acid metabolism, particularly in the context of branched-chain amino acids (BCAAs). The compound acts as a substrate for several enzymes involved in amino acid catabolism, including:

  • Branched-chain alpha-keto acid dehydrogenase complex : This enzyme complex catalyzes the conversion of branched-chain keto acids to their corresponding acyl-CoA derivatives, which are essential for energy metabolism .

2. Neurotoxicity and Metabolic Disorders

Research indicates that elevated levels of related compounds, particularly 3-methyl-2-oxovaleric acid, can lead to neurotoxic effects. This is particularly relevant in metabolic disorders such as Maple Syrup Urine Disease (MSUD), where the accumulation of branched-chain keto acids results in neurological damage due to their toxic effects on nerve cells .

Case Study 1: Neurotoxic Effects in MSUD

A study highlighted the role of metabolites like this compound in MSUD. Patients with this condition exhibit high levels of branched-chain amino acids and their keto derivatives, leading to symptoms such as poor feeding, vomiting, and neurological impairment . The study emphasizes the importance of monitoring these metabolites for early diagnosis and management.

Case Study 2: Enzymatic Activity

Another research effort focused on the enzymatic pathways involving this compound. It was found that this compound participates in transamination reactions catalyzed by branched-chain amino acid aminotransferases. These reactions are pivotal for the catabolism of essential amino acids, underscoring the compound's role in metabolic regulation .

Table 1: Enzymatic Reactions Involving this compound

EnzymeReaction
Branched-chain alpha-keto acid dehydrogenaseL-Leucine + 2-Oxoglutarate → this compound + L-Glutamate
Branched-chain amino acid aminotransferaseL-Isoleucine + Oxoglutaric Acid → (S)-3-Methyl-2-Oxovaleric Acid + L-Glutamic Acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-methyl-2-oxooxazolidine-5-carboxylic acid in laboratory settings?

  • Methodological Answer : Laboratory synthesis typically involves cyclization of appropriate precursors under controlled acidic or catalytic conditions. For example, analogous oxazolidinone derivatives are synthesized via acid-catalyzed cyclization of amino alcohol intermediates with carbonyl-containing reagents (e.g., ketones or esters). Reaction conditions such as temperature (e.g., reflux in acetic acid) and stoichiometric ratios of reagents must be optimized to maximize yield and enantiomeric purity . Purification often employs recrystallization or chromatography (e.g., silica gel or HPLC) to isolate the (S)-enantiomer.

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can verify the presence of characteristic signals (e.g., oxazolidinone ring protons, carboxylic acid protons).
  • Chiral HPLC : Enantiomeric purity is assessed using chiral stationary phases (e.g., cellulose- or amylose-based columns) with UV detection.
  • X-ray Crystallography : Resolves absolute stereochemistry for the (S)-configuration .
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess.

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound’s stability depends on:

  • Moisture Sensitivity : Store in a desiccator under inert gas (e.g., N2_2) to prevent hydrolysis of the oxazolidinone ring.
  • Temperature : Long-term storage at –20°C minimizes thermal degradation.
  • Light Exposure : Use amber vials to avoid photolytic decomposition, especially if the compound contains UV-sensitive functional groups .

Advanced Research Questions

Q. What strategies are effective for analyzing the stereochemical influence of the (S)-configuration on the compound’s reactivity?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations predict steric and electronic effects of the (S)-configuration on reaction pathways (e.g., nucleophilic attack or ring-opening reactions).
  • Kinetic Resolution : Compare reaction rates of (S)- and (R)-enantiomers in chiral environments (e.g., enzyme-mediated catalysis).
  • Dynamic Kinetic Asymmetric Transformations (DYKAT) : Investigate how stereochemistry influences equilibria in reversible reactions .

Q. How can the bioactivity of this compound be evaluated against specific enzymatic targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or calorimetric assays (e.g., ITC) to measure binding affinity (Ki_i) and inhibition mechanisms (competitive/non-competitive).
  • Molecular Docking : Simulate interactions between the compound and enzyme active sites (e.g., using AutoDock Vina) to identify key binding residues influenced by the (S)-configuration.
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents to correlate structural features with bioactivity .

Q. How can researchers resolve contradictions in reported spectroscopic data for oxazolidinone derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to assign ambiguous signals in complex spectra.
  • Meta-Analysis : Review crystallographic databases (e.g., Cambridge Structural Database) to reconcile discrepancies in bond lengths or angles .

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